N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate (Formoterol Impurity

Catalog No.
S13302186
CAS No.
M.F
C23H30N2O10
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxy...

Product Name

N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate (Formoterol Impurity

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-;1-,2-/m01/s1

InChI Key

FCSXYHUNDAXDRH-SDIMSEEDSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate, commonly referred to as Formoterol Impurity, is a complex organic compound associated with the pharmaceutical agent formoterol, which is primarily used as a long-acting bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The structure of this compound includes multiple functional groups such as hydroxyl (-OH), amine (-NH), and formamide (-C(=O)NH-), which contribute to its chemical reactivity and biological activity.

The chemical structure of Formoterol Impurity allows it to participate in various reactions typical of amines and formamides. Notably:

  • Formation of Schiff Bases: The reaction of amines with aldehydes or ketones can yield Schiff bases, which may occur during the degradation processes of formoterol formulations.
  • Hydrolysis: The formamide group can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Oxidation: The hydroxyl groups may be oxidized under certain conditions, potentially leading to further degradation products.

These reactions are significant in understanding the stability and degradation pathways of formoterol formulations in pharmaceutical contexts .

The synthesis of Formoterol Impurity typically involves multi-step organic reactions that include:

  • Starting Materials: Utilizing precursors such as 4-methoxyphenylpropan-2-amine and other aromatic compounds.
  • Reactions: Key reactions include amination, hydroxylation, and formylation.
  • Purification: Techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the desired compound from reaction mixtures.

Innovative synthetic routes have been explored to enhance yield and purity while minimizing by-products .

Formoterol Impurity is primarily studied in the context of:

  • Pharmaceutical Quality Control: Monitoring impurities in formoterol formulations is crucial for ensuring drug safety and efficacy.
  • Research: Understanding the behavior and effects of impurities can inform better drug formulation practices.

The presence of such impurities can influence the pharmacokinetics and pharmacodynamics of the primary drug .

Interaction studies involving Formoterol Impurity focus on its potential effects on the pharmacological activity of formoterol. These studies may include:

  • In vitro assays assessing receptor binding affinity.
  • Metabolic studies examining how impurities affect drug metabolism pathways.

Such investigations are vital for comprehending how impurities may alter therapeutic outcomes or contribute to adverse effects .

Formoterol Impurity shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
FormoterolC19H24N2O4Primary therapeutic agent; long-acting beta agonist.
ArformoterolC19H24N2O4R-enantiomer of formoterol; more selective for beta receptors.
SalmeterolC22H30N2O5SLong-acting beta agonist; contains a thioether group enhancing lipophilicity.
IndacaterolC24H28N2O5SUltra-long acting; unique structure allows once-daily dosing.

Formoterol Impurity is unique due to its specific functional groups that influence its stability and potential biological activity, distinguishing it from other similar compounds used in respiratory therapies .

The compound is characterized by its intricate stereochemistry and functional group arrangement. Its IUPAC name, N-(2-hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate, reflects the presence of multiple chiral centers and a succinate counterion. The molecular formula C₂₀H₂₇N₃O₅ and molecular weight of 389.4 g/mol distinguish it from the parent drug formoterol (C₁₉H₂₄N₂O₄). Key structural features include:

  • A formamide group (-NC=O) attached to a phenolic ring.
  • Two hydroxyl groups (-OH) at positions 2 and 1' of the phenyl and ethylamine moieties, respectively.
  • A (4-methoxyphenyl)propan-2-yl group contributing to lipophilicity.
  • A (2R,3R)-2,3-dihydroxysuccinate counterion enhancing solubility.

The stereochemical configuration is critical, with (R) and (S) designations at specific carbons influencing its interaction with biological targets.

Table 1: Chemical Identity of N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate

PropertyValue
IUPAC NameN-(2-hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate
Molecular FormulaC₂₀H₂₇N₃O₅
Molecular Weight389.4 g/mol
Chiral Centers4 (R, S configurations)
Key Functional GroupsFormamide, hydroxyl, methoxy

Role as a Diastereomeric Impurity in Formoterol Fumarate

Diastereomeric impurities like this compound arise during the synthesis of formoterol fumarate due to incomplete stereochemical control. Formoterol contains two chiral centers, and its manufacturing process may yield unintended stereoisomers or salts. The impurity’s (2R,3R)-2,3-dihydroxysuccinate counterion introduces additional stereochemical complexity, as it can form diastereomeric pairs with the parent molecule.

Synthetic Origins

During formoterol synthesis, the condensation of intermediates such as 1-(4-methoxyphenyl)propan-2-amine with formamide-containing precursors can lead to stereochemical deviations. The use of chiral catalysts or resolving agents may partially mitigate this, but small quantities of diastereomers often persist.

Analytical Challenges

Detecting and quantifying this impurity requires advanced chromatographic techniques:

  • Chiral HPLC: Separates diastereomers based on stereochemical interactions with chiral stationary phases.
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR): Resolves spatial arrangements of hydrogen and carbon atoms.

Table 2: Comparative Structural Features of Formoterol and Its Diastereomeric Impurity

FeatureFormoterol FumarateDiastereomeric Impurity
Molecular FormulaC₁₉H₂₄N₂O₄C₂₀H₂₇N₃O₅
Chiral Centers24
CounterionFumarate(2R,3R)-2,3-dihydroxysuccinate
Key Functional GroupsSecondary amine, catecholFormamide, succinate

Pharmacological Significance of Impurity Profiling in β2-Adrenergic Agonists

Impurity profiling is mandated by regulatory agencies to ensure that β2-adrenergic agonists like formoterol meet safety and efficacy standards. The presence of diastereomeric impurities can affect drug performance through:

  • Receptor Binding: Altered stereochemistry may reduce affinity for β2-adrenergic receptors, diminishing bronchodilatory effects.
  • Metabolic Stability: Structural deviations could alter susceptibility to hepatic enzymes, affecting half-life.
  • Immunogenicity: Non-target impurities may provoke immune responses in sensitive patients.

Regulatory Guidelines

  • United States Pharmacopeia (USP): Specifies limits for unidentified impurities (<0.10%) and identified toxic impurities (<0.15%) in formoterol formulations.
  • European Pharmacopoeia (EP): Requires chiral purity assessments using validated methods.

Table 3: Regulatory Limits for Impurities in β2-Adrenergic Agonists

AgencyImpurity TypeMaximum Allowable Limit
USPUnspecified impurities≤0.10%
EPDiastereomeric impurities≤0.15%
ICHGenotoxic impurities≤0.03%

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

494.19004516 g/mol

Monoisotopic Mass

494.19004516 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

Explore Compound Types